Stereochemical Purity and Enantiomeric Excess: (7R) vs. (7S)
A closely related enantiomeric analog, (R)-2-phenyl-2-((S)-1,4-dioxaspiro[4.5]decan-7-yl)ethanol (CAS 1373875-01-4), has been obtained with an enantiomeric ratio higher than 99.5:0.5 and chemical purity >99% via a stereoselective synthesis from 2-cyclohexenone . While this datum does not directly pertain to CAS 646038-36-0, it establishes that the 1,4-dioxaspiro[4.5]decan-7-yl scaffold is accessible in highly enantioenriched form through controlled synthetic routes. The (7R) configuration of CAS 646038-36-0 is a fixed stereochemical descriptor; substitution with racemic or (7S)-configured material would alter the three-dimensional presentation of the ketone pharmacophore or reactive handle, impacting downstream stereoselective transformations.
| Evidence Dimension | Stereochemical identity and enantiomeric purity of 1,4-dioxaspiro[4.5]decan-7-yl derivatives |
|---|---|
| Target Compound Data | (7R) absolute configuration (CAS 646038-36-0); no quantitative purity data available in public domain |
| Comparator Or Baseline | (S)-1,4-dioxaspiro[4.5]decan-7-yl derivative (CAS 1373875-01-4): enantiomeric ratio >99.5:0.5, chemical purity >99% |
| Quantified Difference | Not directly comparable; illustrates that 7-position substitution on this scaffold can be achieved with high stereoselectivity (>99% ee) |
| Conditions | Synthesis from 2-cyclohexenone; stereochemical outcome confirmed by chiral analysis |
Why This Matters
For procurement in asymmetric synthesis or medicinal chemistry, the defined (7R) stereochemistry is a non-interchangeable structural feature; a racemate or opposite enantiomer would produce different diastereomeric outcomes in subsequent reactions.
